N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
Target of Action
N-[3-(1,3-Benzothiazol-2-yl)phenyl]benzamide is a synthetic compound that has been studied for its potential antibacterial properties . The primary targets of this compound are bacterial strains, particularly Staphylococcus aureus .
Mode of Action
It is known that benzothiazole derivatives, in general, have been associated with diverse biological activities such as antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile for synthesized benzothiazole derivatives .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. In particular, it has shown promising activity against Staphylococcus aureus, exhibiting bactericidal activity and eliminating the strain after 24-hour exposure .
Future Directions
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide typically involves the reaction of 2-aminobenzothiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dimethylformamide (DMF) under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and solvents like DMF and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide can be compared with other benzothiazole derivatives such as:
2-aminobenzothiazole: Known for its antifungal and antibacterial properties.
6-chlorobenzothiazole: Used in the synthesis of various pharmaceuticals.
2-(4-aminophenyl)benzothiazole: Studied for its anticancer activity.
What sets this compound apart is its unique structure, which allows it to interact with a different set of molecular targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2OS/c23-19(14-7-2-1-3-8-14)21-16-10-6-9-15(13-16)20-22-17-11-4-5-12-18(17)24-20/h1-13H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPLGCWWNFFZPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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